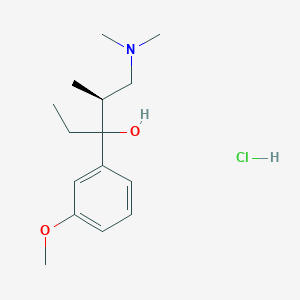
(2S)-1-(二甲氨基)-3-(3-甲氧基苯基)-2-甲基戊烷-3-醇;盐酸盐
描述
(2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride is a useful research compound. Its molecular formula is C15H26ClNO2 and its molecular weight is 287.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术与提高收率:方玲(2011)对(2S)-1-(二甲氨基)-3-(3-甲氧基苯基)-2-甲基戊烷-3-醇的合成技术进行了探讨,重点在于提高收率,降低原材料浪费 (Fang, 2011).
潜在的镇痛特性:Wissler 等人(2007)对一种一锅合成工艺进行了研究,该工艺导致了一种新的阿片类化合物,该化合物衍生自(2S)-1-(二甲氨基)-3-(3-甲氧基苯基)-2-甲基戊烷-3-醇盐酸盐,并指出了其显着的镇痛效率 (Wissler et al., 2007).
冠状动脉血管扩张剂的应用:Sandler(1960)评估了一种从该化合物衍生的新的冠状动脉血管扩张剂,尽管研究发现给药后心绞痛症状没有显着变化 (Sandler, 1960).
通过化学反应生成库:Roman(2013)使用相关化合物作为各种烷基化和闭环反应的起始原料,生成了一系列化合物库 (Roman, 2013).
中枢镇痛药的合成:李玉华(2010)详细介绍了从相关化合物合成中枢镇痛药盐酸曲马多,表明其在疼痛管理中的潜力 (Yuhua, 2010).
5-HT2A受体拮抗剂的药理特性:Ogawa 等人(2002)研究了一种从相关化合物衍生的新型 5-HT2A 受体拮抗剂,证明了其有效、竞争性和选择性活性 (Ogawa et al., 2002).
盐酸曲马多的特性:Smyj 等人(2020)提供了相关镇痛化合物盐酸曲马多的综合特性,包括其物理特性、稳定性、分析方法、生物学特性和合成 (Smyj et al., 2020).
对平滑肌的影响和药理特性:Nagao 等人(1972)研究了相关化合物的光学异构体对平滑肌的影响,重点介绍了其血管扩张作用的立体特异性 (Nagao et al., 1972).
对小鼠白血病的评估:Dimmock 等人(1987)评估了相关化合物对小鼠 P388 白血病的活性,阐明了它们在癌症治疗中的潜力 (Dimmock et al., 1987).
类固醇化合物的合成:Nazarov 和 Zavyalov(1956)探讨了相关化合物的合成,以将其潜在应用于类固醇化合物的合成 (Nazarov & Zavyalov, 1956).
属性
IUPAC Name |
(2S)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5;/h7-10,12,17H,6,11H2,1-5H3;1H/t12-,15?;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPQTVRDQHIIHD-VPCQFMPWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3Ar,6R,6aS)-4-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-amine](/img/structure/B8071932.png)
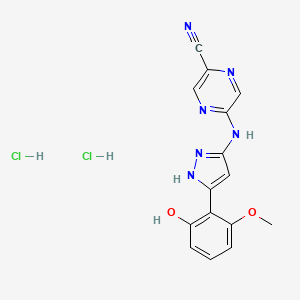
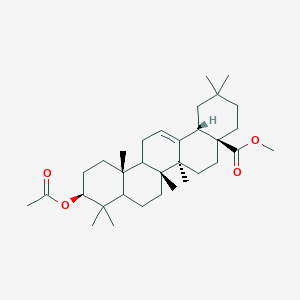
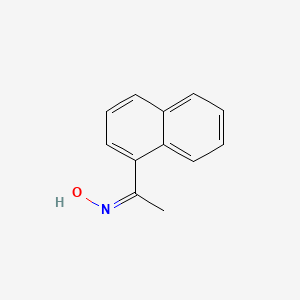
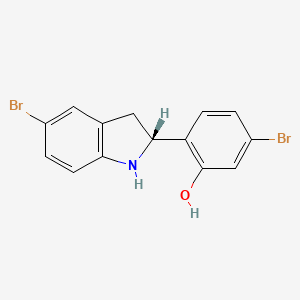
![[(3S,4R)-4-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-[(1R)-1-phenylethyl]azanium;chloride](/img/structure/B8071961.png)
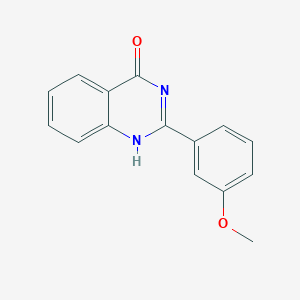
![(3S,5S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol](/img/structure/B8071983.png)

![(8R,9S,10R,13S,14S,17Z)-17-hydrazinylidene-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B8071992.png)

![methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate](/img/structure/B8072009.png)
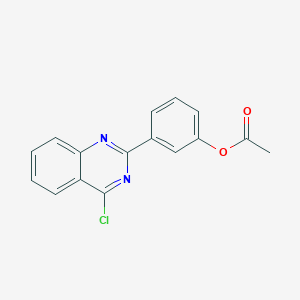
![tert-Butyl 4-(6-(8-cyclopentyl-5-methyl-7-oxo-6-(1-propoxyvinyl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-ylamino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8072020.png)
